molecular formula C6H13NO2 B139509 2-(Morpholin-2-yl)ethanol CAS No. 132995-76-7

2-(Morpholin-2-yl)ethanol

Cat. No. B139509
M. Wt: 131.17 g/mol
InChI Key: OJZYVZNGKDTSFP-UHFFFAOYSA-N
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Description

2-(Morpholin-2-yl)ethanol, also known as 2-Morpholin-2-yl-ethanol, is a chemical compound with the molecular formula C6H13NO2 . It is a derivative of morpholine, an organic chemical compound that features both amine and ether functional groups .


Synthesis Analysis

The synthesis of morpholine derivatives has been a subject of interest in recent years due to their widespread availability in natural products and biologically relevant compounds . A common method for producing morpholine involves reacting diethylene glycol or 2-(2 aminoethoxy)ethanol with ammonia . Another approach involves the reaction of β-amino alcohols with dicyanofumarates .


Molecular Structure Analysis

The molecular structure of 2-(Morpholin-2-yl)ethanol is characterized by the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom . The molecular weight of this compound is 131.173 .


Chemical Reactions Analysis

Morpholine and its derivatives, including 2-(Morpholin-2-yl)ethanol, have been found to participate in various chemical reactions. For instance, morpholine reacts with sodium and potassium, similar to acids and metals reaction, and emits hydrogen gas .


Physical And Chemical Properties Analysis

2-(Morpholin-2-yl)ethanol has a molecular weight of 131.173 and a density of 1.0±0.1 g/cm3 . It has a boiling point of 235.3±15.0 °C at 760 mmHg .

Scientific Research Applications

Ethanol's Biological Actions through Receptor Desensitization

Research by Dopico and Lovinger (2009) discusses ethanol's biological actions through interactions with multiple receptors, including ion channels sensitive to ethanol concentrations. They highlight the significance of receptor desensitization modulation by ethanol, which plays a crucial role in alcohol pharmacology and its effects on the body. The study reviews evidence documenting interactions between ethanol and ionotropic receptor desensitization, contributing to the understanding of ethanol's acute drug actions on receptor function (Dopico & Lovinger, 2009).

Pharmacological Interest of Morpholine Derivatives

A review by Asif and Imran (2019) focuses on the chemical and pharmacological significance of morpholine derivatives, showcasing the broad spectrum of pharmacological profiles attributed to morpholine derivatives. This review provides insights into the recent developments and methodologies in synthesizing morpholine and pyran analogues, revealing their potential pharmacophoric activities (Asif & Imran, 2019).

Ethanol's Antiproliferative Effects on Glial Cells

Research by Costa, Vitalone, and Guizzetti (2003) examines ethanol's antiproliferative effects on glial cells, specifically how ethanol inhibits the proliferation of astroglial cells stimulated by certain mitogens. This study provides a detailed review of the mechanisms involved, suggesting a complex interplay of biochemical processes influenced by ethanol exposure, contributing to the understanding of microencephaly and mental retardation in fetal alcohol syndrome (Costa, Vitalone, & Guizzetti, 2003).

Gene Function Inhibition by Morpholino Oligos

A review by Heasman (2002) discusses the use of morpholino oligos as a means to inhibit gene function in various model organisms. This research highlights the successes and limitations of using morpholinos for targeting maternal and zygotic gene functions, indicating their utility in rapid gene function study methods (Heasman, 2002).

Future Directions

The future directions of 2-(Morpholin-2-yl)ethanol research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. As a derivative of morpholine, it may find uses in various fields such as pharmaceuticals, organic synthesis, and more .

properties

IUPAC Name

2-morpholin-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c8-3-1-6-5-7-2-4-9-6/h6-8H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZYVZNGKDTSFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927891
Record name 2-(Morpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Morpholin-2-yl)ethanol

CAS RN

132995-76-7
Record name 2-(Morpholin-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Morpholinyl)ethanol
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